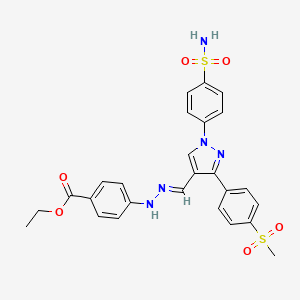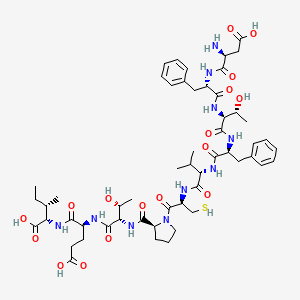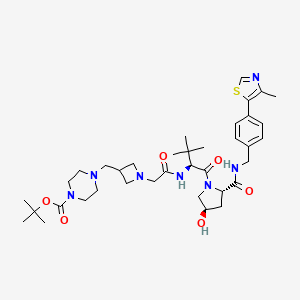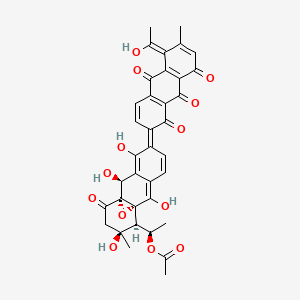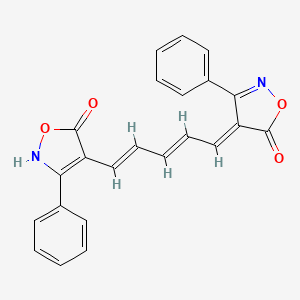
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorophore-labeled peptide. It is composed of a sequence of amino acids: leucine, glycine, glycine, glycine, alanine, and is labeled with the fluorophores Dabsyl and Edans. This compound is primarily used to test the peptidase activity of the LasA protease of Pseudomonas aeruginosa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Dabsyl and Edans fluorophores are attached to the peptide at specific positions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases.
Oxidation and Reduction: The fluorophores Dabsyl and Edans can undergo redox reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like LasA protease.
Oxidation and Reduction: Chemical reagents such as hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation and Reduction: Modified fluorophores with altered fluorescence properties
Wissenschaftliche Forschungsanwendungen
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans has several scientific research applications:
Biochemistry: Used to study the activity of proteases, particularly LasA protease from Pseudomonas aeruginosa.
Molecular Biology: Employed in assays to monitor enzyme activity and protein interactions.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents targeting bacterial infections
Wirkmechanismus
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans functions by serving as a substrate for the LasA protease. The enzyme cleaves the peptide bond, resulting in a change in fluorescence due to the separation of the Dabsyl and Edans fluorophores. This change in fluorescence can be measured to determine the activity of the protease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabsyl-Gly-Gly-Gly-Ala-Edans: A shorter peptide with similar fluorophore labeling.
Dabsyl-Leu-Gly-Gly-Ala-Edans: Another variant with a different peptide sequence
Uniqueness
Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is unique due to its specific sequence and dual fluorophore labeling, which provides high sensitivity and specificity for detecting protease activity .
Eigenschaften
Molekularformel |
C41H52N10O10S2 |
|---|---|
Molekulargewicht |
909.0 g/mol |
IUPAC-Name |
5-[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C41H52N10O10S2/c1-26(2)22-35(50-62(57,58)31-18-14-29(15-19-31)49-48-28-12-16-30(17-13-28)51(4)5)41(56)46-24-38(53)44-23-37(52)45-25-39(54)47-27(3)40(55)43-21-20-42-34-10-6-9-33-32(34)8-7-11-36(33)63(59,60)61/h6-19,26-27,35,42,50H,20-25H2,1-5H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,59,60,61)/t27-,35-/m0/s1 |
InChI-Schlüssel |
DYLWQNIQCBWTCW-UXCMTWRGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



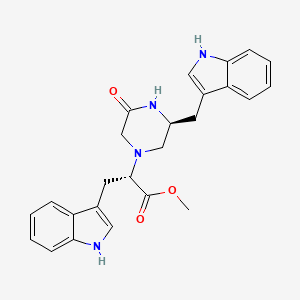


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
